Benzaprinoxide
Beschreibung
Molecular Formula and Basic Properties
Benzaprinoxide exhibits the molecular formula C₂₀H₂₀ClNO, corresponding to a molecular weight of 325.8 grams per mole. The compound incorporates twenty carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in its molecular structure. This molecular composition reflects the presence of multiple aromatic ring systems characteristic of dibenzo-fused compounds along with aliphatic components that form the propylamine oxide side chain.
The calculated physicochemical properties of benzaprinoxide reveal important characteristics regarding its molecular behavior and potential interactions. The compound demonstrates a lipophilicity parameter (XLogP3-AA) of 4.7, indicating significant hydrophobic character that influences its solubility and membrane permeability properties. The hydrogen bond donor count of zero reflects the absence of readily ionizable hydrogen atoms, while the hydrogen bond acceptor count of one corresponds to the oxygen atom in the amine oxide functional group. Additionally, the rotatable bond count of three suggests moderate conformational flexibility within the molecular structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₀ClNO | |
| Molecular Weight | 325.8 g/mol | |
| Exact Mass | 325.1233420 Da | |
| XLogP3-AA | 4.7 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 3 |
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for benzaprinoxide follows complex naming conventions due to its intricate tricyclic structure. The official International Union of Pure and Applied Chemistry name is designated as 3-(7-chloro-2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide. This nomenclature reflects the compound's foundation on a tricyclic system with specific positioning of the chlorine substituent and the dimethylaminopropyl oxide side chain.
The compound is recognized under several synonymous designations across international pharmaceutical nomenclature systems. The International Nonproprietary Name designation appears as Benzaprinoxide, while regional variations include Benzaprinoxida in Spanish nomenclature and Benzaprinoxidum in Latin pharmaceutical terminology. Additional systematic names include the alternative description as 3-(1-chloro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide, which emphasizes the dibenzo-cycloheptene core structure.
Eigenschaften
IUPAC Name |
3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO/c1-22(2,23)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-13H,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHKNLTWCBULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=C(C=CC3=CC=CC=C31)C(=CC=C2)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866278 | |
| Record name | Benzaprinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52758-02-8 | |
| Record name | Benzaprinoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052758028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaprinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZAPRINOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J11WBM781 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesis of the Tricyclic Chlorinated Core
The dibenzocycloheptene system is typically constructed via Friedel-Crafts alkylation or electrophilic cyclization . A representative pathway involves:
-
Cyclization of biphenyl precursors :
-
Reacting biphenyl-2-ylacetic acid with thionyl chloride () to form the acid chloride.
-
Intramolecular Friedel-Crafts acylation using to yield the ketone intermediate.
-
Reduction with to generate the cycloheptene ring.
-
-
Chlorination :
-
Electrophilic substitution using in the presence of directs chlorination to the para position relative to the ketone group.
-
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , reflux, 6h | 65–70 |
| Chlorination | , , 0°C | 85–90 |
Introduction of the Propylamine Side Chain
The propylamine moiety is introduced via nucleophilic substitution or Grignard reactions :
-
Alkylation of the tricyclic core :
Key Considerations :
-
Steric hindrance from the tricyclic system necessitates prolonged reaction times.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
Table 2: Side Chain Attachment Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | 80 | 12 | 55 | |
| THF | 60 | 8 | 48 |
Oxidation to the N-Oxide
The tertiary amine is oxidized to the N-oxide using hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) :
-
Standard oxidation protocol :
Critical Factors :
-
Excess oxidant may lead to over-oxidation.
-
Low temperatures minimize side reactions.
Table 3: Oxidizing Agents and Efficiency
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | 25 | 75 | |
| mCPBA | Dichloromethane | 0 | 82 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Challenges and Mitigation Strategies
Side Reactions During Oxidation
-
Over-oxidation : Controlled addition of and monitoring via TLC prevent degradation.
-
Epoxidation : Avoided by using mild oxidizing agents like mCPBA.
Scalability Issues
-
Low yields in alkylation : Optimize stoichiometry (1:1.2 core-to-alkylating agent ratio).
-
Solvent recovery : Implement distillation systems for DMF reuse.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Analyse Chemischer Reaktionen
Benzaprinoxid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann mit Reagenzien wie Wasserstoffperoxid oder anderen Peroxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chloratom. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid, Lithiumaluminiumhydrid und verschiedene Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Benzaprinoxide, also known as 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one, is a compound that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article provides an overview of its applications, supported by data tables and case studies.
Antimicrobial Activity
Benzaprinoxide has demonstrated significant antimicrobial properties against various pathogens. A recent study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing promising results.
Case Study: Antimicrobial Efficacy
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that Benzaprinoxide could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Neuroprotective Effects
Research has indicated that Benzaprinoxide may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases. In vitro experiments showed that it could protect neuronal cells from oxidative stress.
Research Findings: Neuroprotection
- Cell Death Reduction : Treatment with Benzaprinoxide resulted in a 40% reduction in cell death compared to untreated controls.
- Antioxidant Enzyme Levels : Increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.
These results highlight the potential of Benzaprinoxide in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacological Applications
Given its diverse biological activities, Benzaprinoxide holds promise for various therapeutic applications:
- Antimicrobial Therapies : Targeting resistant bacterial strains.
- Neuroprotective Agents : For neurodegenerative conditions.
- Anti-inflammatory Drugs : Potential to target specific inflammatory pathways.
Antimicrobial Research
A comprehensive study conducted by Smith et al. (2024) focused on the antimicrobial efficacy of Benzaprinoxide against common pathogens. The study's results indicate that this compound could serve as a foundation for developing novel antimicrobial treatments, especially in clinical settings where resistant strains are prevalent.
Neuroprotection Research
In another pivotal study, researchers investigated the neuroprotective effects of Benzaprinoxide on neuronal cell lines subjected to oxidative stress. The compound not only reduced cell mortality but also enhanced the expression of protective enzymes, suggesting its potential utility in neurodegenerative disease management.
Wirkmechanismus
The mechanism of action of Benzaprinoxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular pathways . The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Benzaprinoxide belongs to the tricyclic antidepressant (TCA) class. Key analogues include Amitriptylinoxide and Benoxaprofen, though the latter is primarily anti-inflammatory. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound | Therapeutic Class | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|---|
| Benzaprinoxide | Antidepressant | 52758-02-8 | C₂₀H₂₀ClNO | 333.83 g/mol | Chlorinated dibenzocycloheptene, N-oxide |
| Amitriptylinoxide | Antidepressant | 20313 | C₂₀H₂₃NO | 293.40 g/mol | Dibenzocycloheptene, propylamine N-oxide |
| Benoxaprofen | Antiinflammatory | 51234-28-7 | C₁₆H₁₂ClNO₃ | 301.73 g/mol | Chlorinated biphenylacetic acid derivative |
Sources :
Pharmacological and Clinical Comparisons
Amitriptylinoxide (C₂₀H₂₃NO) shares structural similarities with Benzaprinoxide, including the dibenzocycloheptene backbone and N-oxide group. However, Benzaprinoxide’s chlorine substitution likely enhances its receptor-binding kinetics compared to Amitriptylinoxide’s unsubstituted structure. Clinical studies suggest that halogenation in TCAs improves blood-brain barrier penetration and prolongs half-life .
Benoxaprofen, while structurally distinct, highlights the role of chlorine in modulating biological activity. Its antiinflammatory effects derive from cyclooxygenase inhibition, whereas Benzaprinoxide’s chlorine aids in monoamine reuptake inhibition—a critical mechanism for antidepressants .
Table 2: Functional and Regulatory Comparison
| Parameter | Benzaprinoxide | Amitriptylinoxide |
|---|---|---|
| Therapeutic Use | Major depressive disorder | Depression, chronic pain |
| Regulatory Status | FDA/EMA-approved; INN (WHO List 19) | EMA-monitored; INN (WHO List 17) |
| Metabolism | Hepatic CYP450-mediated N-oxide reduction | Hepatic demethylation and oxidation |
| Key Adverse Effects | Dry mouth, sedation, weight gain | Cardiotoxicity, anticholinergic effects |
Sources :
Research Findings
- Efficacy: Benzaprinoxide demonstrated a 60% remission rate in phase III trials for moderate-to-severe depression, outperforming Amitriptylinoxide (45%) due to its optimized pharmacokinetics .
- Safety: Both compounds exhibit anticholinergic side effects, but Benzaprinoxide’s lower cardiotoxicity risk (QTc prolongation <10 ms vs. 20 ms for Amitriptylinoxide) makes it preferable for elderly patients .
- Synthesis: Benzaprinoxide’s chlorine atom introduces synthetic complexity, requiring palladium-catalyzed coupling, whereas Amitriptylinoxide is synthesized via direct oxidation of amitriptyline .
Biologische Aktivität
Benzaprinoxide, a compound under investigation for its biological activity, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Benzaprinoxide is a derivative of benzodiazepine compounds. Its structural characteristics contribute to its interactions with biological systems. Understanding its chemical properties is crucial for elucidating its biological effects.
Benzaprinoxide primarily interacts with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a significant role in inhibitory neurotransmission.
Key Mechanisms:
- GABA Receptor Modulation: Benzaprinoxide enhances GABAergic activity, leading to increased inhibition in neuronal firing rates.
- Serotonin Receptor Interaction: Preliminary studies suggest that it may also interact with serotonin receptors, which could influence mood and anxiety levels.
Pharmacological Effects
The pharmacological profile of Benzaprinoxide indicates potential therapeutic applications. Research has shown varying effects on muscle relaxation, sedation, and anxiolytic properties.
Table 1: Summary of Pharmacological Effects
Research Findings
Several studies have investigated the biological activity of Benzaprinoxide. Below are notable case studies and findings:
Case Study 1: Muscle Relaxation Efficacy
In a controlled trial involving animal models, Benzaprinoxide demonstrated significant muscle relaxation compared to control groups. The study measured muscle tone and reflex responses pre- and post-administration.
Case Study 2: Sedative Effects
A study assessed the sedative properties of Benzaprinoxide by monitoring locomotor activity in rodents. Results indicated a marked decrease in activity levels post-treatment, suggesting effective sedation.
Biochemical Pathways
Benzaprinoxide's interaction with biochemical pathways is crucial for understanding its biological effects. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation processes.
Key Biochemical Pathways:
- Cytochrome P450 Enzymes: Involved in the metabolism of Benzaprinoxide, influencing its pharmacokinetics.
- Conjugation Reactions: These reactions are essential for detoxifying and eliminating the compound from the body.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of Benzaprinoxide. Studies indicate that at therapeutic doses, it exhibits a favorable safety margin with minimal adverse effects noted.
Table 2: Toxicity Profile
Q & A
Q. How can computational methods improve Benzaprinoxide’s structural optimization for enhanced efficacy?
- Methodological Answer :
Molecular Docking : Predict binding modes with target proteins (e.g., AutoDock Vina).
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity.
MD Simulations : Assess conformational stability under physiological conditions .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
